molecular formula C16H8Cl2N6O3D8 B602763 N-Desmethyl Zopiclone-d8 Hydrochloride CAS No. 1189719-74-1

N-Desmethyl Zopiclone-d8 Hydrochloride

カタログ番号: B602763
CAS番号: 1189719-74-1
分子量: 419.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl Zopiclone-d8 Hydrochloride is a deuterium-labeled analog of the metabolite N-desmethyl zopiclone, derived from the parent drug zopiclone, a nonbenzodiazepine hypnotic used to treat insomnia. This compound serves as a critical internal standard in analytical research, particularly in mass spectrometry (MS) and liquid chromatography (LC), enabling precise quantification of zopiclone and its metabolites in biological matrices .

準備方法

Synthetic Pathways and Deuterium Incorporation Strategies

The synthesis of N-Desmethyl Zopiclone-d8 Hydrochloride centers on the deuteration of the piperazine ring within the zopiclone structure. The parent compound, zopiclone, features a piperazine-1-carboxylic acid ester core, and its N-desmethyl metabolite arises from the enzymatic removal of a methyl group. To synthesize the deuterated analog, deuterium atoms are introduced at specific positions during the synthesis of the piperazine precursor.

Starting Materials and Deuterated Reagents

The synthesis begins with 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, a key intermediate shared with zopiclone production . The critical deuterated component, piperazine-d8, is prepared via catalytic exchange reactions using deuterium oxide (D2_2O) under acidic conditions. This results in the replacement of all eight hydrogen atoms on the piperazine ring with deuterium .

Table 1: Key Reagents for Deuterated Piperazine Synthesis

ReagentRoleIsotopic PuritySource
PiperazineStarting materialN/ACommercial
Deuterium oxide (D2_2O)Deuterium source99.9% DSpecialty suppliers
Hydrochloric acidCatalyst for H/D exchange

Condensation Reaction and Esterification

The deuterated piperazine is converted to 1-chloroformyl-piperazine-d8 hydrochloride through reaction with phosgene (COCl2_2) in anhydrous dichloromethane . This intermediate is then condensed with the pyrrolopyrazine core under reflux conditions in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction achieves yields of 92–95% with a purity exceeding 98% (HPLC) .

Reaction Conditions:

  • Solvent: Dichloromethane or dimethylformamide

  • Temperature: Reflux (40–78°C)

  • Catalysts: Pyridine, triethylamine, DMAP

  • Time: 1–2 hours

Isolation and Purification Techniques

Post-reaction, the crude product is isolated via liquid-liquid extraction, with dichloromethane and water used to remove unreacted starting materials and catalysts. The organic layer is concentrated under reduced pressure, and the residue is recrystallized from ethyl acetate. Activated carbon treatment during recrystallization removes colored impurities, yielding an off-white solid with >95% purity .

Table 2: Purification Parameters

StepConditionsOutcome
ExtractionDichloromethane/H2_2ORemoval of polar impurities
ConcentrationRotary evaporation (40°C)Solvent removal
RecrystallizationEthyl acetate, activated carbonPurity increase to >98% (HPLC)

Optimization of Deuterium Incorporation

Achieving high isotopic purity (>98% D) requires precise control over reaction parameters:

  • Deuterium Exchange Efficiency: Prolonged exposure to D2_2O (24–48 hours) ensures complete H/D exchange on the piperazine ring .

  • Avoiding Proton Contamination: Anhydrous conditions and deuterated solvents (e.g., CD2_2Cl2_2) prevent back-exchange with ambient moisture .

  • Catalyst Selection: DMAP enhances reaction rates without introducing proton sources .

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 419.29 for C16_{16}H8_8D8_8Cl2_2N6_6O3_3, matching the theoretical molecular weight . The absence of protiated species (e.g., m/z 411–418) validates isotopic purity.

Nuclear Magnetic Resonance (NMR)

1^1H-NMR spectra show complete disappearance of piperazine proton signals (δ 2.5–3.5 ppm), replaced by deuterium’s characteristic absence of peaks. 13^{13}C-NMR corroborates structural integrity .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (254 nm) confirms a single peak at 98.5% purity, with retention time matching non-deuterated standards .

Industrial-Scale Production Challenges

Scaling up the synthesis introduces challenges:

  • Cost of Deuterated Reagents: D2_2O and deuterated solvents significantly increase production expenses.

  • Regulatory Compliance: Meeting pharmacopeial standards for isotopic purity requires stringent quality control.

  • Waste Management: Deuterated byproducts necessitate specialized disposal protocols .

Comparative Analysis with Non-Deuterated Analog

Table 3: Properties of N-Desmethyl Zopiclone vs. Deuterated Form

PropertyN-Desmethyl ZopicloneN-Desmethyl Zopiclone-d8
Molecular Weight411.22 g/mol419.29 g/mol
Isotopic PurityN/A>98% D
Metabolic StabilitySusceptible to oxidationEnhanced resistance to CYP450
Analytical UtilityLimited to non-tracer studiesIdeal for MS-based quantification

化学反応の分析

Types of Reactions

N-Desmethyl Zopiclone-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated N-oxide derivatives, while reduction reactions may yield deuterated alcohols or amines .

科学的研究の応用

Pharmacokinetic Studies

N-Desmethyl Zopiclone-d8 Hydrochloride is primarily utilized in pharmacokinetic studies to understand the metabolism and elimination of Zopiclone in humans and animals. The deuterated form allows for precise tracking during mass spectrometry analyses due to its distinct mass signature.

  • Metabolic Pathways : Research indicates that N-Desmethyl Zopiclone is formed through the demethylation of Zopiclone, with approximately 16% of the drug being converted into this metabolite. The pharmacological activity of N-Desmethyl Zopiclone is considered weak or inactive compared to its parent compound .
  • Analytical Techniques : The compound is often analyzed using Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), which provides high sensitivity and specificity for detecting and quantifying metabolites in biological samples .

Toxicological Research

Toxicological studies involving this compound focus on understanding its effects and potential risks associated with its consumption.

  • Safety Assessments : These studies help in evaluating the safety profile of Zopiclone and its metabolites, particularly in special populations such as the elderly or patients with hepatic insufficiency, where drug clearance may be significantly altered .
  • Drug Interaction Studies : The compound can be used to assess interactions between Zopiclone and other medications, which is crucial for developing safe treatment regimens .

Environmental Monitoring

This compound is also employed in environmental studies to monitor the presence and concentration of pharmaceutical contaminants in wastewater.

  • Wastewater Analysis : Research has shown that metabolites like N-Desmethyl Zopiclone can be detected in sewage treatment plants, indicating their persistence in the environment. This highlights the need for monitoring pharmaceutical residues to assess their ecological impact .

Reference Standards in Analytical Chemistry

As a stable isotope-labeled compound, this compound serves as a reference standard for calibrating analytical methods.

  • Quality Control : In laboratories, it is used to ensure the accuracy and reliability of analytical results when testing for Zopiclone and its metabolites in various matrices such as blood, urine, and environmental samples .

Case Study 1: Pharmacokinetics in Elderly Patients

A study evaluated the pharmacokinetics of Zopiclone and its metabolites in elderly patients, revealing that N-Desmethyl Zopiclone had an extended half-life compared to younger individuals. This finding underscores the importance of adjusting dosages based on patient demographics to avoid adverse effects.

Case Study 2: Environmental Impact Assessment

Research conducted at a sewage treatment facility demonstrated the presence of N-Desmethyl Zopiclone in treated wastewater. The study utilized UPLC-MS/MS methods to quantify the levels of this metabolite, contributing valuable data for assessing the environmental persistence of pharmaceutical compounds.

作用機序

N-Desmethyl Zopiclone-d8 Hydrochloride exerts its effects by binding to the benzodiazepine receptor complex and modulating the gamma-aminobutyric acid (GABA) receptor chloride channel macromolecular complex. This modulation enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound selectively binds to the alpha subunit of the GABA A omega-1 receptor, which is responsible for its pharmacological properties .

類似化合物との比較

Molecular Properties :

  • Molecular Formula : C₁₆H₇D₈ClN₆O₃ (as per ) or C₁₆H₈D₈Cl₂N₆O₃ (as per ).
  • Molecular Weight: 382.84 g/mol () or 419.29 g/mol (). The discrepancy may arise from differences in salt forms (mono- vs. dihydrochloride) or typographical errors in the evidence.
  • CAS Number: Not explicitly provided, but the non-deuterated form (N-desmethyl zopiclone hydrochloride) is listed under CAS 59878-63-6 .

Tabulated Comparison of Key Compounds

Compound Name Parent Drug Deuterium Substitution Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application References
N-Desmethyl Zopiclone-d8 Hydrochloride Zopiclone d8 C₁₆H₇D₈ClN₆O₃ / C₁₆H₈D₈Cl₂N₆O₃ 382.84 / 419.29 N/A (See Notes) LC/MS internal standard for zopiclone
N-Desmethyl Clozapine-d8 Hydrochloride Clozapine d8 Not explicitly provided ~380 (estimated) 1189888-77-4 Metabolic studies of clozapine
N-Desmethyl Clomipramine Hydrochloride Clomipramine None C₁₈H₂₂Cl₂N₂ 337.29 29854-14-6 Analytical standard for clomipramine
N-Desmethylolanzapine-d8 Dihydrochloride Olanzapine d8 C₁₆D₈H₁₀N₄S·H₂Cl₂ 379.38 N/A Internal standard for olanzapine

Structural and Functional Differences

Deuterium Labeling: this compound and N-Desmethyl Clozapine-d8 Hydrochloride both incorporate eight deuterium atoms, enhancing stability and detection specificity in MS and NMR . Non-deuterated analogs (e.g., N-Desmethyl Clomipramine Hydrochloride) lack this advantage, limiting their utility in high-sensitivity assays .

Parent Drug Specificity :

  • Each compound is tailored to study the metabolism of its respective parent drug. For example, this compound is specific to zopiclone, while N-Desmethyl Clozapine-d8 Hydrochloride is used for clozapine, an antipsychotic .

Molecular Weight Variations :

  • Discrepancies in molecular weight for this compound (382.84 vs. 419.29) may reflect differences in salt forms (hydrochloride vs. dihydrochloride) or chlorine content .

Analytical Performance

  • Sensitivity: Deuterated compounds like this compound exhibit superior sensitivity in MS due to isotopic separation from non-labeled metabolites. For instance, deuterated standards reduce matrix effects, enabling quantification at low concentrations (e.g., selumetinib metabolites with <8.3% AUC ratios in fed/fasted states) .
  • Metabolic Pathway Insights : N-Desmethyl Clozapine-d8 Hydrochloride has been pivotal in mapping clozapine’s biotransformation, revealing its role as a pharmacologically active metabolite . In contrast, this compound aids in distinguishing zopiclone’s primary vs. secondary metabolic pathways .

Research Findings

  • Low Metabolite Conversion : Studies on selumetinib demonstrated low conversion rates to N-desmethyl metabolites (5.9–8.3% AUC), underscoring the need for deuterated standards to achieve reliable quantification in low-dose scenarios .
  • Solubility and Handling: Non-deuterated compounds like N-Desmethyl Clomipramine Hydrochloride require specific solvents (e.g., DMSO at 25 mg/mL) for dissolution, whereas deuterated analogs are often pre-formulated for ease of use in analytical workflows .

生物活性

N-Desmethyl Zopiclone-d8 Hydrochloride is a deuterated derivative of N-Desmethyl Zopiclone, the primary inactive metabolite of Zopiclone, a non-benzodiazepine hypnotic agent commonly used for the treatment of insomnia. This article explores the biological activity of N-Desmethyl Zopiclone-d8, focusing on its pharmacological properties, mechanisms of action, and implications for clinical use.

Overview of Zopiclone and Its Metabolites

Zopiclone is a member of the pyrazolopyrimidine class and acts primarily as a sedative-hypnotic. It binds to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. The pharmacological effects of Zopiclone include sedation, anxiolysis, and muscle relaxation, similar to benzodiazepines but with a distinct mechanism that may involve different conformational changes in the GABA receptor complex .

Key Pharmacokinetic Properties

  • Absorption : Rapidly absorbed following oral administration; over 95% absorption within one hour.
  • Bioavailability : Approximately 80%, indicating minimal first-pass metabolism.
  • Half-life : Approximately 5 hours, extended in cases of hepatic insufficiency .

Biological Activity of this compound

N-Desmethyl Zopiclone-d8 serves as a stable isotope-labeled analog for research purposes. Its biological activity is primarily derived from its parent compound, Zopiclone, though it exhibits distinct pharmacokinetic and metabolic characteristics due to deuteration.

Case Studies and Clinical Trials

Several studies have highlighted the pharmacodynamics and potential clinical implications of Zopiclone and its metabolites:

  • Insomnia Treatment : A clinical trial demonstrated that patients receiving Zopiclone experienced significant improvements in sleep quality compared to placebo groups. The mean sleep onset latency (SOL) was notably shorter in the Zopiclone group (29 minutes) versus placebo (62 minutes) after six nights of treatment .
  • Drug Interactions : Case studies have shown that higher doses of Zopiclone can lead to severe central nervous system depression. Instances of misuse have been documented where individuals took doses significantly exceeding recommended levels (up to 2250 mg), resulting in serious adverse effects .
  • Pharmacokinetic Studies : The deuterated form (N-Desmethyl Zopiclone-d8) has been utilized in pharmacokinetic studies to trace drug metabolism and interactions without altering the metabolic pathways significantly due to its stable isotope labeling .

Data Table: Pharmacological Properties

PropertyValue
Molecular FormulaC₁₆H₇D₈ClN₆O₃
Molecular Weight382.83 g/mol
Bioavailability80%
Half-life~5 hours
Protein Binding~45%
MetaboliteN-Desmethyl Zopiclone (inactive)

Q & A

Basic Research Questions

Q. Q1. How is N-Desmethyl Zopiclone-d8 Hydrochloride synthesized and characterized for use as an isotopically labeled internal standard?

Methodological Answer: this compound is synthesized via deuteration of the parent compound (N-Desmethyl Zopiclone) using deuterium oxide (D₂O) or deuterated reagents under controlled catalytic conditions. The deuterium atoms are typically introduced at stable positions (e.g., methyl or aromatic groups) to ensure isotopic integrity. Characterization involves:

  • Mass spectrometry (MS) to confirm the molecular ion peak at m/z 325.3 (base peak) and isotopic purity (>98% deuterium incorporation) .
  • Nuclear magnetic resonance (NMR) to verify structural integrity and deuterium placement, particularly via ²H-NMR or ¹H-NMR with deuterium decoupling .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess chemical purity (>95%) .

Q. Q2. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Sample Preparation: Protein precipitation using acetonitrile or solid-phase extraction (SPE) to isolate the analyte from plasma/serum.
  • Chromatography: Reverse-phase C18 column (2.1 × 50 mm, 1.7 µm), isocratic elution with 0.1% formic acid in water:acetonitrile (70:30).
  • Mass Detection: Positive ion mode, MRM transitions m/z 325.3 → 245.1 (quantifier) and 325.3 → 217.0 (qualifier) .
  • Validation: Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. Q3. How do solubility and stability properties impact experimental design for in vitro studies?

Methodological Answer:

  • Solubility: this compound is sparingly soluble in aqueous buffers (e.g., PBS: ~0.5 mg/mL at pH 7.4). Use DMSO as a co-solvent (<1% v/v) to enhance solubility without inducing cytotoxicity .
  • Stability: Store lyophilized powder at -20°C in inert conditions (argon atmosphere) to prevent deuterium loss. In solution, avoid repeated freeze-thaw cycles; use fresh aliquots for each experiment .

Advanced Research Questions

Q. Q4. How does this compound’s metabolic profile differ from its non-deuterated analog in cross-species pharmacokinetic studies?

Methodological Answer: Deuterated analogs exhibit isotope effects that alter metabolic rates:

  • In Vivo Studies: Administer equimolar doses to rodents (e.g., Sprague-Dawley rats) and collect plasma at intervals (0–24 hrs). LC-MS/MS analysis reveals delayed hepatic clearance (t₁/₂ increased by ~20%) due to reduced CYP3A4-mediated oxidation of deuterated positions .
  • Data Interpretation: Compare AUC₀–∞ and Cmax values between deuterated and non-deuterated forms. Contradictions may arise from species-specific CYP isoforms; validate using human liver microsomes (HLMs) .

Q. Q5. What experimental strategies resolve contradictions in receptor binding assays involving this compound?

Methodological Answer: Conflicting data on receptor affinity (e.g., δ-opioid vs. M1 muscarinic receptors) require:

  • Orthogonal Assays:
    • Radioligand Binding: Use [³H]-Naltrindole for δ-opioid receptors (Kd = 12 nM) and [³H]-Pirenzepine for M1 receptors (EC₅₀ = 115 nM) .
    • Functional Assays: Measure intracellular Ca²⁺ flux (FLIPR) for M1 agonism and GTPγS binding for δ-opioid activity.
  • Statistical Reconciliation: Apply hierarchical Bayesian modeling to integrate data from disparate assays, accounting for batch effects and receptor heterodimerization .

Q. Q6. How can researchers optimize deuterium retention in long-term stability studies?

Methodological Answer: Deuterium loss (deuteration <95%) compromises data reliability. Mitigate via:

  • Formulation: Lyophilize with cryoprotectants (trehalose or sucrose) to stabilize the deuterium-carbon bond .
  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 6 months. Monitor deuterium content via QTOF-MS and correlate with Arrhenius kinetics to predict shelf life .

Q. Methodological Challenges & Solutions

Q. Q7. What are the pitfalls in interpreting LC-MS/MS data for this compound in complex matrices?

Answer:

  • Matrix Effects: Ion suppression from phospholipids in plasma. Use matrix-matched calibration curves and post-column infusion to quantify suppression .
  • Isotopic Interference: Non-deuterated metabolites may co-elute. Employ high-resolution MS (HRMS) with mass accuracy <3 ppm to resolve m/z differences .

特性

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVDCBVWUQHQPB-CADLHFACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Desmethyl Zopiclone-d8 Hydrochloride
N-Desmethyl Zopiclone-d8 Hydrochloride
N-Desmethyl Zopiclone-d8 Hydrochloride
N-Desmethyl Zopiclone-d8 Hydrochloride
N-Desmethyl Zopiclone-d8 Hydrochloride
N-Desmethyl Zopiclone-d8 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。